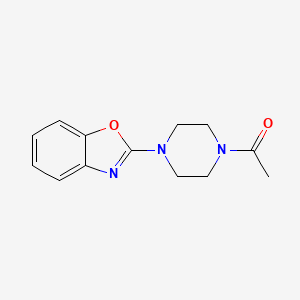
2-(4-acetylpiperazin-1-yl)-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzoxazole derivatives, including compounds structurally related to "2-(4-acetylpiperazin-1-yl)-1,3-benzoxazole," often involves condensation reactions and the utilization of specific catalysts or reagents. For example, Kaplancıklı et al. (2004) demonstrated the synthesis of novel benzoxazole derivatives by reacting 4-substituted-2-(chloroacetylamino)thiazoles with benzoxazole-2-thioles in the presence of K2CO3 in acetone (Kaplancıklı et al., 2004).
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives, including those similar to "this compound," is often elucidated using various spectroscopic methods such as IR, 1H-NMR, and mass spectrometry. The structural analysis provides insights into the compound's electronic and spatial configuration, essential for understanding its chemical behavior and biological activity.
Chemical Reactions and Properties
The chemical behavior of benzoxazole derivatives encompasses a range of reactions, including nucleophilic substitutions and interactions with various reagents to form new compounds with potential biological activities. The specific chemical reactions and properties of "this compound" derivatives would depend on the functional groups present and their electronic and steric effects.
Physical Properties Analysis
The physical properties of benzoxazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields. These properties are determined by the compound's molecular structure and can significantly influence its chemical stability and reactivity.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various chemical agents, are influenced by the benzoxazole core and the substituents attached to it. Studies such as those by Phatangare et al. (2013) delve into the photophysical properties of benzoxazole derivatives, highlighting their fluorescence and potential as fluorescent markers in biological systems (Phatangare et al., 2013).
科学的研究の応用
Synthesis and Antimicrobial Activity
A study by Kaplancıklı et al. (2004) involved the synthesis of several derivatives including 2-(4-acetylpiperazin-1-yl)-1,3-benzoxazole, which demonstrated significant antibacterial and antifungal activities. This highlights the compound's potential as a scaffold for developing new antimicrobial agents (Kaplancıklı et al., 2004).
Spectroscopic and Antimicrobial Study
Another study conducted by Beegum et al. (2019) synthesized a benzoxazole derivative and investigated its spectroscopic properties and antimicrobial activity. The study found that this compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant isolates, as well as antifungal activity against Candida albicans (Beegum et al., 2019).
Anticonvulsant Agents
Research by Liu et al. (2016) explored the synthesis of novel benzothiazole derivatives as potential anticonvulsant agents. While the focus was primarily on benzothiazoles, the methodologies and biological evaluations highlighted in this study suggest a broader applicability of related benzoxazole compounds in developing treatments for neurological disorders (Liu et al., 2016).
Antiproliferative Agents
A study by Abdelgawad et al. (2017) aimed at developing new antiproliferative agents by synthesizing benzothiazole/benzoxazole derivatives. These compounds were evaluated against breast carcinoma and lung cancer cell lines, demonstrating promising antiproliferative activities and suggesting potential therapeutic applications in cancer treatment (Abdelgawad et al., 2017).
Antitumor Studies
Easmon et al. (2006) conducted antitumor studies on 2-benzoxazolyl hydrazones, showing efficacy in inhibiting leukemia, colon, and ovarian cancer cells. This research supports the potential use of benzoxazole derivatives in oncology, specifically in developing novel antitumor agents (Easmon et al., 2006).
特性
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-10(17)15-6-8-16(9-7-15)13-14-11-4-2-3-5-12(11)18-13/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIGQCDWJPHBAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide](/img/structure/B5548906.png)
![4-{3-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl}phenol](/img/structure/B5548910.png)
![N-[5-oxo-2-(2-thienyl)-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B5548917.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5548920.png)
![2-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5548936.png)
![5-(4-methylphenyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548940.png)
![3-[(2,3-dihydroxybenzylidene)amino]benzonitrile](/img/structure/B5548953.png)
![5-{[3-(acetyloxy)benzoyl]amino}isophthalic acid](/img/structure/B5548956.png)
![8-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5548969.png)
![1-(2-{4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5548975.png)
![2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5548991.png)
![N-[(3S*,4R*)-1-(2-methyl-3-furoyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548997.png)
![2-methyl-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5548998.png)
![1-[(2-pyrimidinyloxy)acetyl]azepane](/img/structure/B5549002.png)